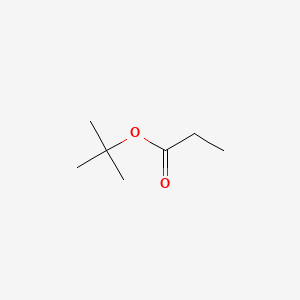
2-Benzyl-3-phenylpropanoic acid
Overview
Description
2-Benzyl-3-phenylpropanoic acid belongs to the class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is functionally related to a propionic acid .
Synthesis Analysis
The synthesis of 2-Benzyl-3-phenylpropanoic acid derivatives has been reported in several studies . One method involves the Friedel-Crafts acylation of methoxylated benzenes with brominated acids or commercially available 3-phenylpropanoic acid in polyphosphoric acid .Molecular Structure Analysis
The molecular formula of 2-Benzyl-3-phenylpropanoic acid is C16H16O2 . The InChI code is InChI=1S/C16H16O2/c17-16(18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Benzyl-3-phenylpropanoic acid include a molecular weight of 240.30 g/mol . The compound has a XLogP3-AA value of 3.7, indicating its lipophilicity .Scientific Research Applications
Pharmaceutical Research
2-Benzyl-3-phenylpropanoic acid: has potential applications in pharmaceuticals due to its structural similarity to phenylpropanoic acids, which are known for their various pharmaceutical properties . It could serve as a precursor or an intermediate in the synthesis of drugs that target specific receptors or enzymes within the body.
Food Industry
In the food industry, phenylpropanoic acids, which are related to 2-Benzyl-3-phenylpropanoic acid , are utilized for their preservative qualities to maintain the aroma quality of frozen foods and as additives to restore original color . Research into similar applications for 2-Benzyl-3-phenylpropanoic acid could lead to new food preservation techniques.
Material Science
The compound’s potential as a monomer for the production of liquid crystal polymers, which are used in electronic applications, is significant . Its role in material science could be expanded to explore novel materials with unique electrical or mechanical properties.
Biotechnology
In biotechnological applications, 2-Benzyl-3-phenylpropanoic acid could be involved in the artificial biosynthesis of phenylpropanoic acids using microbial systems like Escherichia coli . This could pave the way for the production of complex plant secondary metabolites.
Agriculture
Research in agriculture could explore the use of 2-Benzyl-3-phenylpropanoic acid in the biosynthesis of phenolic glycosides, which play a role in plant-herbivore interactions . It may contribute to the development of natural pesticides or growth enhancers.
Environmental Applications
While specific environmental applications for 2-Benzyl-3-phenylpropanoic acid are not directly cited, its structural analogs are being studied for their roles in environmental safety and as potential green alternatives to traditional chemicals .
Cosmetics
Phenylpropanoic acids have applications in cosmetics, and research into 2-Benzyl-3-phenylpropanoic acid could lead to its use as a natural preservative or active ingredient in skincare products due to its phenolic structure, which is known for antioxidant properties .
Chemistry Research
In chemistry, 2-Benzyl-3-phenylpropanoic acid can be a subject of study for its reactivity and potential use in synthetic pathways, such as the preparation of optically active compounds or intermediates in complex organic syntheses .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo various reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
The compound’s reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, suggest that it may be involved in various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives .
Result of Action
The compound’s reactions at the benzylic position suggest that it may cause changes in the structure and function of its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzyl-3-phenylpropanoic acid. For instance, the rate of reactions at the benzylic position can be affected by the presence of different reagents and conditions . .
properties
IUPAC Name |
2-benzyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLAOGBEJPHFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060684 | |
| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-phenylpropanoic acid | |
CAS RN |
618-68-8 | |
| Record name | Dibenzylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, alpha-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-3-phenylpropanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzyl-3-phenylpropanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Hydrazinyl-4-methylbenzo[d]thiazole](/img/structure/B1293816.png)


![2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B1293821.png)
![2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1293822.png)


